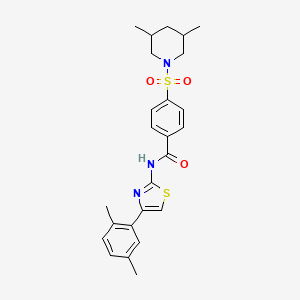

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Description

This compound features a thiazole core substituted with a 2,5-dimethylphenyl group and a benzamide moiety modified with a 3,5-dimethylpiperidin-1-ylsulfonyl group. Its design is rooted in optimizing small-molecule adjuvants that enhance Toll-like receptor (TLR)-mediated immune responses, particularly by prolonging NF-κB signaling and potentiating cytokine production in conjunction with adjuvants like monophosphoryl lipid A (MPLA) .

Properties

IUPAC Name |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3S2/c1-16-5-6-19(4)22(12-16)23-15-32-25(26-23)27-24(29)20-7-9-21(10-8-20)33(30,31)28-13-17(2)11-18(3)14-28/h5-10,12,15,17-18H,11,13-14H2,1-4H3,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRRBNJFZGWBKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a novel compound that has garnered attention for its promising biological activities. This article provides a detailed examination of its biological effects, including its antimicrobial, antitumor, and pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

- Molecular Formula: C23H24N2O3S2

- Molecular Weight: 440.58 g/mol

The structural components include a thiazole ring, a sulfonamide group, and a piperidine moiety, which contribute to its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar thiazole structures exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against drug-resistant strains.

Key Findings:

- Activity Against Resistant Strains: Thiazole derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

- Broad-Spectrum Antifungal Activity: Certain derivatives exhibited strong antifungal effects against resistant Candida strains, outperforming traditional antifungals like fluconazole .

Antitumor Activity

The antitumor potential of this compound has been highlighted in several studies. Compounds within this class have been shown to inhibit cancer cell proliferation effectively.

Case Studies:

- Cell Line Studies: In vitro assays demonstrated that similar thiazole-based compounds significantly reduced the viability of breast and colon cancer cell lines .

- Mechanism of Action: The proposed mechanism involves the inhibition of DNA-dependent enzymes and interference with DNA binding, leading to apoptosis in cancer cells .

Pharmacological Properties

The pharmacological profile of this compound suggests potential therapeutic applications beyond antimicrobial and antitumor effects.

Notable Activities:

- Anti-inflammatory Effects: Some thiazole derivatives have shown promise in reducing inflammation markers in preclinical models.

- Cytotoxicity Profiles: The cytotoxicity of these compounds is often lower in normal cells compared to cancer cells, indicating a favorable therapeutic index .

Data Summary Table

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit promising anticancer properties. N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that this compound significantly reduced the viability of various cancer cell lines by inducing apoptosis through the activation of caspases and modulation of apoptotic pathways .

1.2 Anti-inflammatory Properties

The compound has also shown efficacy in reducing inflammation. It was found to inhibit the production of pro-inflammatory cytokines and decrease NF-kB activity in lipopolysaccharide-stimulated macrophages. This suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

1.3 Anticonvulsant Activity

Thiazole derivatives have been linked to anticonvulsant activity. The compound was evaluated in animal models for its ability to prevent seizures induced by pentylenetetrazol (PTZ). Results indicated that it exhibited significant protective effects, comparable to established anticonvulsants like sodium valproate .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies have shown that modifications to the thiazole and piperidine rings can enhance biological activity while minimizing toxicity. For instance, substituents on the benzamide moiety were found to influence both potency and selectivity towards specific biological targets .

Case Study: Anticancer Research

In a recent study published in Molecules, researchers synthesized a series of thiazole-based compounds and evaluated their anticancer properties against several human cancer cell lines. This compound emerged as one of the most potent candidates, demonstrating an IC50 value significantly lower than that of common chemotherapeutics .

Case Study: Anti-inflammatory Effects

A study conducted on murine models of inflammation revealed that the compound effectively reduced edema and inflammatory markers when administered prior to inflammatory stimuli. Histological analysis showed decreased infiltration of immune cells in treated tissues compared to controls .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Piperidine Substitution : The 3,5-dimethyl group in the target compound likely improves steric complementarity with calcium channels or transcription factor interfaces, enhancing potency compared to unsubstituted (2D216) or alkyl-substituted (2E151) variants .

- Thiazole Core : The conserved 2,5-dimethylphenyl-thiazole scaffold is critical for NF-κB activation, as seen across all analogs .

Broader Structural Analogs in Adjuvant and Antimicrobial Contexts

Triazole-Based Sulfonyl Compounds ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] share sulfonyl pharmacophores but replace the thiazole with a triazole ring. These exhibit tautomerism (thione vs. thiol) and are synthesized via hydrazinecarbothioamide intermediates . While their antimicrobial applications differ from the target compound’s immune-modulating role, the sulfonyl group’s electronic properties may contribute to target engagement in both cases .

Pesticide-Related Benzamides ()

Compounds like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and sulfentrazone share benzamide backbones but lack thiazole/piperidine motifs. Their pesticidal activity underscores the versatility of benzamide scaffolds but highlights divergent structure-activity relationships compared to immune-adjuvant compounds .

Q & A

Basic: What synthetic strategies are employed for constructing the thiazole and sulfonylbenzamide moieties in this compound?

The thiazole core is typically synthesized via cyclocondensation reactions. For example, thioglycolic acid can react with aminonitrile precursors under reflux in ethanol or 1,4-dioxane with catalytic piperidine to form the thiazole ring . The sulfonylbenzamide group is introduced via sulfonylation: a benzamide intermediate reacts with 3,5-dimethylpiperidine sulfonyl chloride in anhydrous THF with triethylamine as a base. Reaction progress is monitored by TLC, and purification involves extraction with dichloromethane and solvent evaporation .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

- 1H/13C NMR : To verify substituent positions (e.g., dimethylphenyl protons at δ 2.20–2.50 ppm, thiazole protons at δ 7.10–7.80 ppm) .

- IR spectroscopy : Confirms sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1660 cm⁻¹) groups .

- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₅H₂₈N₃O₃S₂: 494.16) .

- Elemental analysis : Ensures purity (>95% C, H, N content) .

Advanced: How can researchers optimize reaction conditions to improve yields of multi-step syntheses involving sterically hindered intermediates?

Steric hindrance in intermediates like 3,5-dimethylpiperidine sulfonyl chloride requires:

- Solvent selection : Use polar aprotic solvents (e.g., THF or DMF) to enhance nucleophilicity .

- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions .

- Catalytic additives : Triethylamine or DMAP improves sulfonylation efficiency by scavenging HCl .

- Extended reaction times : Reflux for 8–12 hours ensures complete conversion, monitored via TLC .

Advanced: What methodological approaches resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies may arise from:

- Solvent effects in docking studies : Include explicit solvent molecules (e.g., water) in molecular dynamics simulations to better mimic cellular environments .

- Tautomeric equilibria : Test both thione and thiol tautomers of the thiazole ring in silico, as tautomerization affects binding affinity .

- Experimental validation : Use orthogonal assays (e.g., SPR binding and cell-based cytotoxicity) to confirm activity trends. For example, if computational models predict high affinity but in vitro assays show low activity, check cell permeability via logP measurements .

Advanced: How do researchers design structure-activity relationship (SAR) studies for sulfonamide-containing thiazole derivatives?

SAR strategies include:

- Substituent variation : Synthesize analogs with modified piperidine (e.g., 2,6-dimethyl vs. 3,5-dimethyl) or benzamide groups (electron-withdrawing vs. donating substituents) .

- Bioisosteric replacement : Replace the sulfonyl group with phosphonyl or carbonyl moieties to assess tolerance .

- Pharmacophore mapping : Use X-ray crystallography (if available) or NOE NMR to identify key interactions (e.g., hydrogen bonding with the sulfonyl group) .

Basic: What in vitro models are appropriate for preliminary cytotoxicity screening?

Use cancer cell lines with diverse origins:

- Human gastric (NUGC) , colon (DLD-1) , and liver (HA22T) carcinomas to assess broad-spectrum activity .

- Normal fibroblast (WI-38) cells to evaluate selectivity. Protocols include:

Advanced: How can researchers validate target engagement in mechanistic studies?

- Pull-down assays : Immobilize the compound on sepharose beads and incubate with cell lysates to capture binding proteins .

- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of putative targets (e.g., kinases) via Western blot .

- Knockdown/overexpression models : Use siRNA or CRISPR to modulate suspected targets (e.g., PI3K/Akt pathway proteins) and observe changes in compound efficacy .

Basic: What purification methods are effective for isolating sulfonamide-thiazole hybrids?

- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for initial separation .

- Recrystallization : Refine purity using ethanol/water mixtures (80:20) at −20°C .

- HPLC : Final polish with a C18 column (acetonitrile/water + 0.1% TFA) achieves >99% purity .

Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?

- Process analytical technology (PAT) : Implement in-line FTIR to monitor sulfonylation in real time .

- Design of experiments (DoE) : Optimize parameters (e.g., temperature, stoichiometry) via response surface methodology .

- Stability testing : Store intermediates under nitrogen at −20°C to prevent sulfonyl group hydrolysis .

Advanced: How can computational methods guide the optimization of pharmacokinetic properties?

- ADMET prediction : Use SwissADME to estimate logP (<3 for oral bioavailability), CYP450 inhibition, and BBB permeability .

- Metabolite identification : Run in silico cytochrome P450 metabolism simulations (e.g., CYP3A4-mediated oxidation of the thiazole ring) .

- Salt screening : Predict crystalline forms with high solubility using Mercury CSD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.